Tokoronin
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Overview
Description
Tokoronin is a triterpenoid.
Scientific Research Applications
Structural Analysis
- Structure of Tokoronin : this compound's structure was identified as tokorogenin (25D, 5β-spirostane-1β, 2β, 3α-triol)-1-O-α-L-arabinopyranoside, a novel type of spirostanol glycoside. This discovery from the rhizomes of Dioscorea tokoro MAKINO represents an advancement in understanding plant-derived glycosides (Miyahara & Kawasaki, 1969).
Pharmacological Potential
- Constituents of Dioscorea Tokoro Rhizome : The Dioscorea tokoro rhizome, containing this compound, has been traditionally used in China for rheumatic disorders. Recent studies isolated two new furostanol saponins from this rhizome, highlighting its pharmacological potential (Hirai, 2019).
Dermatological Applications
- Melanogenesis Inhibition : this compound demonstrated significant melanogenesis inhibition in B16 cells, suggesting potential applications in dermatology. This inhibition was attributed to the suppression of the classical MAPK pathway activation (Ukiya et al., 2020).
Cancer Research
- Inhibition in Hepatocellular Carcinoma Cells : An extract from the rhizome of Dioscorea tokoro, containing this compound, showed potential in suppressing cell growth and inhibiting autophagy in HepG2 hepatocellular carcinoma cells. This finding opens avenues for cancer research and potential therapeutic applications (Okubo et al., 2021).
Properties
CAS No. |
27530-69-4 |
---|---|
Molecular Formula |
C32H52O9 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14S,15R,16S,18R)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C32H52O9/c1-15-7-10-32(39-13-15)16(2)24-23(41-32)12-20-18-6-5-17-11-21(33)26(36)28(31(17,4)19(18)8-9-30(20,24)3)40-29-27(37)25(35)22(34)14-38-29/h15-29,33-37H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29+,30+,31+,32-/m1/s1 |
InChI Key |
GZMNAJUVLAIUAJ-QULIKHEVSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H]([C@@H]([C@H](C6)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(C(C(C6)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(C(C(C6)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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